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Compound of Interest

Compound Name: Ceftazidime pentahydrate

Cat. No.: B7887694

Foreword: This document provides an in-depth technical overview of the discovery,
development, and clinical application of ceftazidime, a third-generation cephalosporin antibiotic.
It is intended for researchers, scientists, and drug development professionals, offering detailed
insights into the molecule's synthesis, mechanism of action, structure-activity relationships, and
the experimental framework that defined its preclinical and clinical profile.

Introduction: A Third-Generation Workhorse

Ceftazidime is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic
renowned for its potent activity against a wide range of Gram-negative bacteria, most notably
Pseudomonas aeruginosa.[1][2] Patented in 1978 and introduced for commercial use in 1984,
it quickly became a cornerstone in the treatment of severe nosocomial infections, including
septicemia, pneumonia, meningitis, and urinary tract infections.[2] Its development was a
significant step forward in combating Gram-negative pathogens, offering a safer alternative to
aminoglycosides.[1] Like all B-lactam antibiotics, its bactericidal action is achieved through the
inhibition of bacterial cell wall synthesis.[3]

The core of ceftazidime's success lies in its unique chemical structure, which confers stability
against many p-lactamase enzymes that inactivate earlier-generation cephalosporins.[2][3]
This guide will deconstruct the scientific journey of ceftazidime from its chemical synthesis to its
extensive clinical evaluation.

Discovery and Chemical Synthesis
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The development of ceftazidime was driven by the need to overcome emerging resistance to
earlier cephalosporins. The synthetic process begins with 7-aminocephalosporanic acid (7-
ACA), the core nucleus for most cephalosporins. The synthesis involves two key modifications
to this core structure.

A general synthetic pathway involves:

o Modification of the C-3 Position: The acetoxymethyl group at the C-3 position of 7-ACA is
substituted with a pyridinium moiety. This is typically achieved by first reacting 7-ACA with
trimethylsilyl iodide to form a 3-iodomethyl intermediate, followed by a nucleophilic
substitution reaction with pyridine. This yields the key intermediate, 7-amino-3-(pyridinium-1-
ylmethyl)cephem-4-carboxylic acid (7-APCA).

e Acylation of the C-7 Amino Group: The amino group at the C-7 position of the 7-APCA
intermediate is acylated with the complex aminothiazolyl side chain, (Z2)-2-(2-aminothiazol-4-
yl)-2-(2-carboxypropan-2-yloxyimino)acetic acid, often in an activated form (e.g., as an active
ester).

» Deprotection and Purification: Subsequent hydrolysis and purification steps are performed to
yield the final ceftazidime molecule.

This strategic synthesis imbues the molecule with its characteristic broad-spectrum activity and
stability.
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High-Level Synthesis Pathway of Ceftazidime
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A simplified workflow for the chemical synthesis of ceftazidime.
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Structure-Activity Relationship (SAR)

The clinical efficacy of ceftazidime is a direct result of specific chemical moieties engineered
into its structure. Each group serves a distinct purpose, enhancing its antibacterial spectrum, 3-
lactamase stability, and pharmacokinetic properties.[4]

» Aminothiazole Ring (at C-7): This group is a common feature in third-generation
cephalosporins and is crucial for high affinity to Penicillin-Binding Proteins (PBPS),
particularly in Gram-negative bacteria.[4][5]

o Carboxypropyl-oxyimino Group (at C-7): This bulky side chain provides exceptional stability
against hydrolysis by a wide range of common (-lactamase enzymes (e.g., TEM, SHV),
which are a primary mechanism of resistance for many bacteria.[2] This feature is a key
differentiator from earlier cephalosporins.

» Pyridinium Moiety (at C-3): This positively charged group enhances the water solubility of the
molecule and facilitates its penetration through the outer membrane of Gram-negative
bacteria via porin channels.[2][4] It also contributes to favorable pharmacokinetic properties.

[4]
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Relationship between ceftazidime's chemical groups and their functions.

Mechanism of Action

Ceftazidime exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[6]
[3] This process is mediated by its high affinity for and inhibition of essential Penicillin-Binding
Proteins (PBPs).[7]

» Penetration: The drug crosses the outer membrane of Gram-negative bacteria through porin
channels.

» PBP Binding: In the periplasmic space, ceftazidime covalently binds to the active site of
PBPs. Its B-lactam ring mimics the D-Ala-D-Ala substrate of these enzymes.[7]

« Inhibition of Transpeptidation: This binding inactivates the PBPs, halting their enzymatic
function, which is to catalyze the final transpeptidation step of peptidoglycan synthesis. This
step is critical for cross-linking the peptide chains that give the cell wall its structural integrity.

e Cell Lysis: The inhibition of cell wall maintenance and synthesis, particularly during cell
division, leads to the formation of a defective cell wall, morphological changes (such as
filamentation), and ultimately, cell lysis and death.[3]

Ceftazidime shows a particularly high affinity for PBP-3, which is primarily involved in septum
formation during bacterial cell division.[3] Its strong activity against P. aeruginosa and other
Gram-negative bacilli is attributed to this potent inhibition of PBP-3, combined with its stability
against their B-lactamases and efficient outer membrane penetration.
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Signaling pathway for ceftazidime's bactericidal effect.
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Preclinical Development
In Vitro Activity

The antibacterial spectrum of ceftazidime has been extensively characterized through in vitro
susceptibility testing. The minimum inhibitory concentration (MIC) is a key metric, with MICso
and MICoo values (concentrations required to inhibit 50% and 90% of isolates, respectively)
used for comparison. Ceftazidime demonstrates potent activity against a majority of
Enterobacterales and excellent activity against Pseudomonas aeruginosa.[1] It is less active
against Gram-positive organisms like Staphylococcus aureus compared to first and second-

generation cephalosporins.[2]

Table 1: In Vitro Activity of Ceftazidime Against Key Gram-Negative Pathogens
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Organism (No. MIC Range
Drug MICso (ug/mL) MICo0 (ug/mL)
of Isolates) (ng/mL)
Enterobacterale
S
Escherichia coli Ceftazidime <0.06 - >64 <0.25 <0.25
Klebsiella
] Ceftazidime <0.06 - >64 0.25 1
pneumoniae
Enterobacter o
Ceftazidime <0.06 - >64 <0.25 4
spp.
Serratia spp. Ceftazidime <0.06 - >64 0.13 2
Proteus mirabilis  Ceftazidime <0.06 - >64 <0.25 <0.25
Non-
Enterobacterales
Pseudomonas o
] Ceftazidime <0.12 - >64 2 4-8
aeruginosa
Haemophilus o
) Ceftazidime N/A N/A <0.25
influenzae
Ceftazidime-
Avibactam
Enterobacteriace  Ceftazidime-
) <0.03 - >32 0.25 1
ae (Overall) Avibactam
P. aeruginosa Ceftazidime-
) 0.06 - >64 4 8
(Overall) Avibactam

(Data compiled from multiple sources, including references 3, 11, 12, 13, 25. Ranges and

values may vary by study and geographic location.)

In Vivo Efficacy
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The neutropenic murine thigh infection model is a standard and highly reproducible preclinical
model used to evaluate the in vivo efficacy of new antibiotics.[1] This model mimics a severe
soft tissue infection in an immunocompromised host, allowing for the assessment of an
antibiotic's bactericidal activity and its pharmacokinetic/pharmacodynamic (PK/PD) properties.
Studies using this model have demonstrated that ceftazidime achieves significant dose-
dependent bacterial killing against susceptible and moderately resistant Gram-negative
pathogens.

Experimental Protocols

This protocol outlines the standardized method for determining the Minimum Inhibitory
Concentration (MIC) of ceftazidime.

o Preparation of Antimicrobial Solution: A stock solution of ceftazidime is prepared. A two-fold
serial dilution series is then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-
well microtiter plate to achieve a range of final concentrations.

e Inoculum Preparation: Several morphologically similar colonies of the test bacterium are
selected from an 18- to 24-hour agar plate. The colonies are suspended in broth to match
the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108
CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of
approximately 5 x 10> CFU/mL in each well of the microtiter plate.

 Inoculation: Within 15 minutes of standardization, the prepared microtiter plates are
inoculated with the bacterial suspension. A growth control well (broth and inoculum, no
antibiotic) and a sterility control well (broth only) are included.

e Incubation: The plate is incubated at 35°C in ambient air for 16-20 hours.

« Interpretation: The MIC is read as the lowest concentration of ceftazidime that completely
inhibits visible growth of the organism, as detected by the naked eye or an automated plate
reader.

This protocol describes a standard workflow for assessing in vivo efficacy.

 Induction of Neutropenia: Female ICR or CD-1 mice are rendered neutropenic by
intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days
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before infection and 100 mg/kg one day before infection to achieve a neutrophil count below
100 cells/mma3,

« Infection: Mice are anesthetized and injected intramuscularly into the thigh with 0.1 mL of a
bacterial suspension containing a predetermined inoculum (e.g., 10°-107 CFU/mL) of the
pathogen of interest (e.g., P. aeruginosa).

o Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated.
Ceftazidime is administered via a clinically relevant route (subcutaneous or intravenous) at
various dosing regimens. A control group receives a vehicle placebo.

» Efficacy Assessment: At 24 hours post-initiation of therapy, mice are euthanized. The
infected thigh muscle is aseptically excised, weighed, and homogenized in sterile saline or
PBS.

o Bacterial Load Quantification: Serial dilutions of the thigh homogenate are plated onto
appropriate agar media. After overnight incubation, colony-forming units (CFU) are counted,
and the bacterial load is expressed as logio CFU per gram of tissue. Efficacy is determined
by the change in bacterial count compared to the 0-hour or 24-hour control animals.

Clinical Development
Pharmacokinetics

Ceftazidime is administered parenterally via intravenous (V) or intramuscular (IM) injection. It
exhibits two-compartment model kinetics. The drug is not appreciably metabolized and is
primarily excreted unchanged by the kidneys through glomerular filtration, with 80-90% of a
dose recovered in the urine within 24 hours. Consequently, dosage adjustments are required in
patients with renal impairment.

Table 2: Key Pharmacokinetic Parameters of Ceftazidime (1g IV Dose)
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Subjects with
. Severe Renal .
Parameter Healthy Subjects . Unit
Impairment (CrCl <
10 mL/min)
Elimination Half-
. 1.5-2.8 14 - 30 hours
Life (t%2)
Apparent Volume of Not significantly
o 15 - 20 (0.230 L/kg) N L
Distribution (Vd) modified
Plasma Clearance
~115 Significantly reduced mL/min
(CL)
Plasma Protein Not significantly
5-22.8% %
Binding modified
Peak Plasma
42 - 170 N/A pg/mL

Concentration (Cmax)

(Data compiled from references 1, 12, 18, 28.)

Clinical Efficacy

Numerous Phase 3 clinical trials have established the efficacy and safety of ceftazidime, and

more recently, the combination product ceftazidime-avibactam, for various serious infections.

These trials are typically randomized, controlled, double-blind studies comparing the

investigational drug to a standard-of-care comparator, often a carbapenem.

Table 3: Summary of Selected Phase 3 Clinical Trial Efficacy Data (Ceftazidime-Avibactam)
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. Favorable
Trial . .
N . Microbiol
Name Treatmen Comparat Clinical . Referenc
o (Evaluabl ogical
(Indicatio tArm or Arm Cure Rate
) e) Respons
n
e Rate
RECAPT .
Doripene
URE CAZ-AVI 393 71.2% 77.4% [3]
m
(cUTI)
CAZ-AVI +
RECLAIM ) Meropene
Metronidaz 428 81.6% N/A
(clAl) m
ole
REPROVE Meropene 68.8% (at
CAZ-AVI 436 (ITT) N/A
(HAP/VAP) m TOC)
Pooled
Analysis Carbapene
CAZ-AVI 379 88.1% 76.5%
(clAl, cUTI, ms
NP)

(CAZ-AVI = Ceftazidime-Avibactam; cUTI = Complicated Urinary Tract Infection; clAl =

Complicated Intra-abdominal Infection; HAP/VAP = Hospital-Acquired/Ventilator-Associated

Pneumonia; TOC = Test of Cure; ITT = Intent-to-Treat)

Experimental Protocols

o Study Design: An open-label, single-dose, dose-escalation study in healthy adult volunteers.

o Subject Enrollment: Subjects undergo screening to ensure they meet inclusion/exclusion

criteria (e.g., normal renal and hepatic function).

o Drug Administration: Subjects receive a single dose of ceftazidime (e.g., 1g) as an

intravenous infusion over a fixed period (e.g., 30 minutes).

o Pharmacokinetic Sampling: Blood samples are collected in heparinized tubes at prespecified

time points: pre-dose, and multiple times post-infusion (e.g., 0.25,0.5, 1, 2, 4, 6, 8, 12, 24

hours). Urine is also collected over timed intervals.
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o Sample Processing & Analysis: Plasma is separated by centrifugation. Ceftazidime
concentrations in plasma and urine are quantified using a validated high-performance liquid
chromatography (HPLC) method.

o Extraction: Plasma proteins are precipitated using an agent like methanol or trichloroacetic
acid.[2]

o Chromatography: The supernatant is injected onto a reversed-phase C18 column.[2]

o Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and a
phosphate buffer, is used for separation.[2]

o Detection: Ceftazidime is detected by a UV detector at a specific wavelength (e.g., 254 or
257 nm).

o Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or
compartmental (e.g., two-compartment) models to determine key PK parameters like Cmax,
AUC, t%, Vd, and CL.

Mechanisms of Resistance

Despite its stability, resistance to ceftazidime can emerge through several mechanisms.
Understanding these is critical for stewardship and the development of next-generation agents
like ceftazidime-avibactam.

e Enzymatic Hydrolysis: The most significant mechanism is the production of 3-lactamase
enzymes that can hydrolyze the B-lactam ring. While stable to many common (3-lactamases,
ceftazidime can be inactivated by Extended-Spectrum [3-Lactamases (ESBLs) and
carbapenemases (like KPC and metallo-B-lactamases).[2][6]

 Alteration of Target Site: Mutations in the genes encoding PBPs (particularly PBP-3) can
reduce the binding affinity of ceftazidime, rendering it less effective.[6]

¢ Reduced Permeability: Gram-negative bacteria can downregulate or modify porin channels
in the outer membrane, restricting the entry of ceftazidime into the periplasmic space.[6]
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o Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport ceftazidime
out of the bacterial cell before it can reach its PBP target.

Mechanisms of Bacterial Resistance to Ceftazidime
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Primary mechanisms by which bacteria evade the action of ceftazidime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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